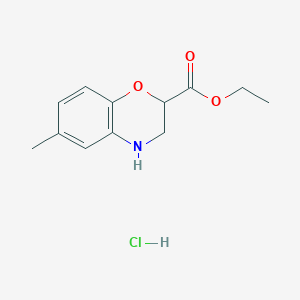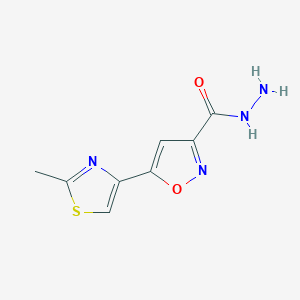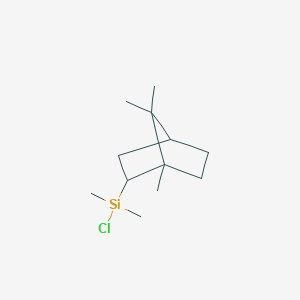![molecular formula C17H25N3O4 B3150090 tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate CAS No. 683274-46-6](/img/structure/B3150090.png)
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate: is a synthetic organic compound with a complex molecular structure, characterized by the presence of various functional groups including amino, methoxycarbonyl, and piperazine. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:
Starting Material Selection: Choice of starting materials such as 4-nitroaniline and tert-butyl piperazine-1-carboxylate.
Nucleophilic Substitution: Conversion of 4-nitroaniline to 4-aminoaniline via reduction.
Coupling Reaction: The 4-aminoaniline is then coupled with tert-butyl piperazine-1-carboxylate under appropriate conditions using coupling agents like EDC or DCC.
Methoxycarbonylation: Introduction of the methoxycarbonyl group using reagents like methyl chloroformate.
Industrial production methods: In an industrial setting, large-scale production would involve optimized reaction conditions to ensure high yield and purity. This could include automated reaction setups, continuous flow reactors, and stringent purification protocols such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidative reactions especially at the amino and piperazine functional groups.
Reduction: Selective reduction might be used to modify the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, facilitating further functionalization.
Common reagents and conditions used in these reactions:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: H2/Pd, NaBH4
Coupling Agents: EDC, DCC
Conditions: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon), at specific temperatures (0°C to reflux), and sometimes require catalysts or specific pH adjustments.
Major products formed from these reactions: The reactions mentioned can lead to derivatives where functional groups are modified, potentially enhancing or altering the biological activity of the parent compound.
Applications De Recherche Scientifique
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development and chemical research.
Biology: In biological studies, it might be utilized as a tool to probe biochemical pathways or as a ligand in receptor studies.
Medicine: Therapeutically, this compound or its derivatives could exhibit pharmacological activities such as antimicrobial, antitumor, or anti-inflammatory effects. Ongoing research is essential to fully establish its potential medical applications.
Industry: The compound might also find applications in material science, for instance, in the synthesis of advanced polymers or as a stabilizer in certain formulations.
Mécanisme D'action
Comparison with other similar compounds: Compared to similar piperazine derivatives, tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate might exhibit unique properties such as:
Increased Stability: Due to the tert-butyl group.
Enhanced Solubility: Provided by the methoxycarbonyl group.
Specificity: The functional groups allow for targeted interactions in biological systems.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine
1-(3-Chlorophenyl)piperazine
1-(2-Pyrimidinyl)piperazine
Each of these compounds shares the piperazine core but differs in the functional groups attached, resulting in varying properties and applications.
Propriétés
IUPAC Name |
tert-butyl 4-(2-amino-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLNFNCMSRHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)


amine](/img/structure/B3150055.png)
amine](/img/structure/B3150060.png)
amine](/img/structure/B3150061.png)
![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)
![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)



![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)


